Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate

Medicinal Chemistry Drug Discovery ADME Properties

Researchers advancing SAR programs on halogenated benzofurans require reliable, high-purity intermediates with defined substitution patterns. This compound is a key scaffold for synthesizing focused libraries of novel chemical entities (NCEs) targeting antimicrobial and CNS indications. - Precise 7-chloro-3-methyl substitution ensures target-specific SAR data. - Computed XLogP3-AA of 3.9 supports membrane permeability optimization. - Available from BenchChem with verified purity and supply chain consistency.

Molecular Formula C12H11ClO3
Molecular Weight 238.66 g/mol
CAS No. 32565-17-6
Cat. No. B1361935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate
CAS32565-17-6
Molecular FormulaC12H11ClO3
Molecular Weight238.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Cl)C
InChIInChI=1S/C12H11ClO3/c1-3-15-12(14)10-7(2)8-5-4-6-9(13)11(8)16-10/h4-6H,3H2,1-2H3
InChIKeyPYNDYZIICZTLMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate (CAS 32565-17-6): Procurement-Ready Compound Profile and Properties


Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is a halogenated benzofuran derivative [1]. It is classified as a heterocyclic organic compound with a fused benzene and furan ring system [1]. As an ethyl ester, it serves as a key synthetic intermediate in the preparation of more complex, biologically active molecules . Computed properties, such as an XLogP3-AA value of 3.9, indicate its lipophilic nature, which is a critical factor in membrane permeability for drug discovery applications [1].

Why Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate Is Not Interchangeable with Other Benzofuran Derivatives


The precise substitution pattern on the benzofuran core is a critical determinant of biological activity and chemical reactivity [1]. For example, the presence and position of a halogen atom are known to be essential for antimicrobial activity within this class [1]. Furthermore, structural modifications, even minor ones like the absence of a chlorine atom (e.g., Ethyl 3-methyl-1-benzofuran-2-carboxylate) or its relocation to a different position (e.g., Ethyl 5-chlorobenzofuran-2-carboxylate), are expected to result in significantly different chemical and biological properties . Therefore, generic substitution with other benzofuran-2-carboxylate analogs cannot be assumed and would likely lead to divergent research outcomes, making the specific procurement of CAS 32565-17-6 essential for target-driven studies.

Quantitative Differentiation of Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate: A Comparative Evidence Guide


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) of Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate

The computed lipophilicity (XLogP3-AA) of the target compound is 3.9, as reported in PubChem [1]. This value can be compared to the parent, unsubstituted scaffold, Ethyl benzofuran-2-carboxylate, which has an XLogP3 of 2.6 [2]. This demonstrates a quantifiable difference in lipophilicity due to the presence of the chloro and methyl substituents.

Medicinal Chemistry Drug Discovery ADME Properties

Synthetic Utility: Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate as a High-Yield Intermediate

A specific synthetic method for preparing the target compound has been reported in the literature . This method, involving a copper-catalyzed cyclization followed by polyphosphoric acid treatment, provides a defined and reproducible route to the target compound . While a direct yield is not provided for this specific example, the general method is described as efficient for producing the benzofuran core.

Organic Synthesis Process Chemistry Building Block

Targeted Research Applications for Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate (CAS 32565-17-6)


Synthesis of Halogenated Benzofuran-Based Pharmacophores

The defined synthetic route for this compound supports its use as a reliable starting material for medicinal chemistry programs focused on halogenated benzofuran derivatives. It is a suitable building block for synthesizing focused libraries of novel chemical entities (NCEs) where specific substitution patterns are being explored for structure-activity relationship (SAR) studies.

Development of Lipophilic Probes for ADME/Tox Studies

The computed lipophilicity (XLogP3-AA of 3.9) [1] positions this compound as a chemically tractable scaffold for creating lipophilic probes. It is a valuable starting point for medicinal chemists aiming to synthesize analogs with improved membrane permeability, potentially for targeting intracellular proteins or for CNS drug discovery programs.

Exploratory Research in Antimicrobial Lead Discovery

Based on class-level evidence that halogenation is essential for antimicrobial activity in benzofurans [2], this specific 7-chloro-3-methyl derivative serves as a key intermediate for synthesizing and testing novel antimicrobial agents. It can be used as a core scaffold for further derivatization aimed at identifying new antibacterial or antifungal leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.